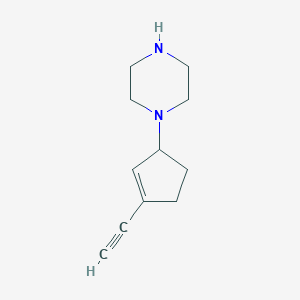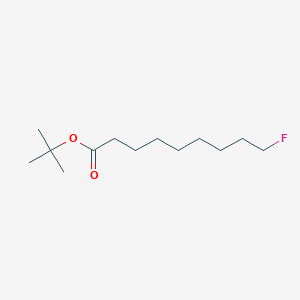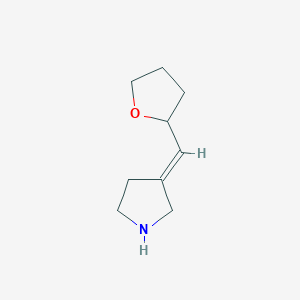
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is a compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety through a methylene bridge. This structure combines the properties of both pyrrolidine and tetrahydrofuran, making it a versatile compound in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydrofuran under specific conditions. One common method is the gas-phase catalytic ammoniation of tetrahydrofuran using ammonia as a reactant. This reaction is carried out at high temperatures with solid acid catalysts .
Industrial Production Methods
In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the use of nonporous adaptive crystals of per-ethyl pillar6arene for the separation and purification processes. This method ensures high purity and efficiency in the production process .
化学反应分析
Types of Reactions
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene bridge, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学研究应用
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen heterocycle used widely in medicinal chemistry.
Tetrahydrofuran: A cyclic ether commonly used as a solvent and in the synthesis of various organic compounds.
Uniqueness
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is unique due to its combined structural features of both pyrrolidine and tetrahydrofuran, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
(3E)-3-(oxolan-2-ylmethylidene)pyrrolidine |
InChI |
InChI=1S/C9H15NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h6,9-10H,1-5,7H2/b8-6+ |
InChI 键 |
RFQHTLHCMZGMNL-SOFGYWHQSA-N |
手性 SMILES |
C1CC(OC1)/C=C/2\CCNC2 |
规范 SMILES |
C1CC(OC1)C=C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


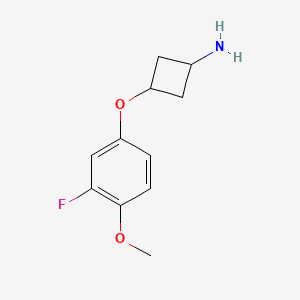

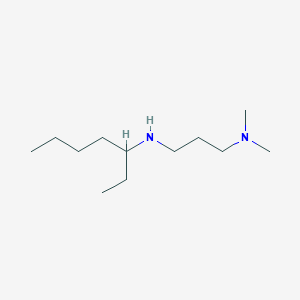
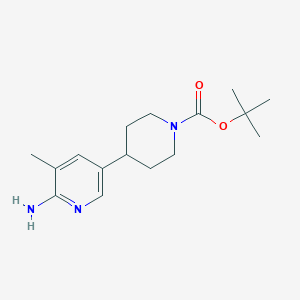

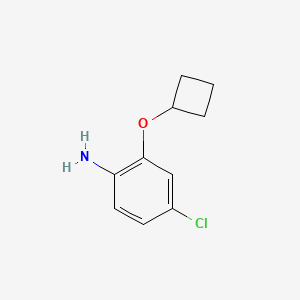
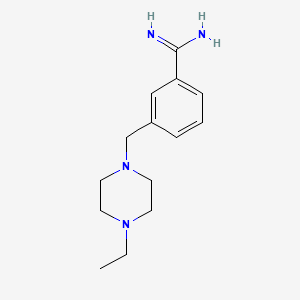


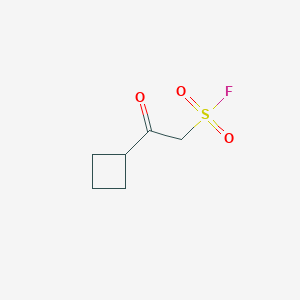
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
